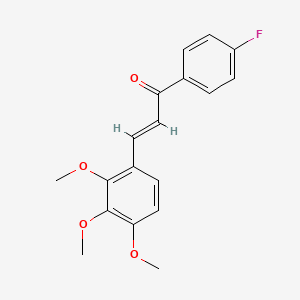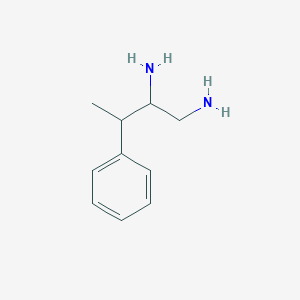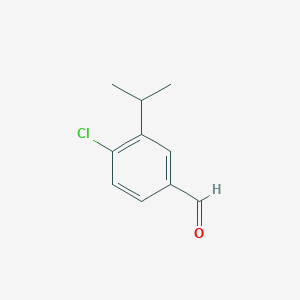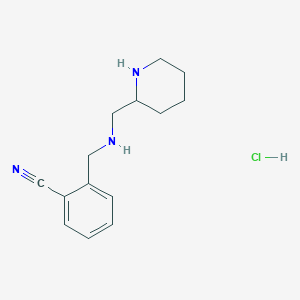
5-Isopropoxy-2-methylbenzaldehyde
描述
5-Isopropoxy-2-methylbenzaldehyde: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . . This compound is used in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropoxy-2-methylbenzaldehyde typically involves the alkylation of 2-methylbenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions include:
Temperature: Room temperature to 50°C
Catalyst: Acid catalyst such as sulfuric acid or hydrochloric acid
Solvent: Organic solvents like ethanol or ether
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: to maintain consistent reaction conditions
Purification steps: such as distillation or recrystallization to achieve high purity levels
化学反应分析
Types of Reactions:
Oxidation: 5-Isopropoxy-2-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aldehyde group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 5-Isopropoxy-2-methylbenzoic acid
Reduction: 5-Isopropoxy-2-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the substituent used
科学研究应用
Chemistry: 5-Isopropoxy-2-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology and Medicine: This compound is investigated for its potential biological activities, including antifungal and antimicrobial properties . It is used in the development of new pharmaceuticals and bioactive compounds.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other fine chemicals. It serves as a building block for various chemical products.
作用机制
The mechanism of action of 5-Isopropoxy-2-methylbenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular antioxidation systems . This disruption can lead to oxidative stress and inhibition of microbial growth. The molecular targets include enzymes involved in antioxidation pathways, such as superoxide dismutases and glutathione reductase.
相似化合物的比较
2-Methylbenzaldehyde: Lacks the isopropoxy group, making it less hydrophobic.
4-Isopropoxybenzaldehyde: Has the isopropoxy group at the para position, affecting its reactivity and solubility.
5-Isopropoxy-2-hydroxybenzaldehyde: Contains a hydroxyl group, which can form hydrogen bonds and alter its chemical properties.
Uniqueness: 5-Isopropoxy-2-methylbenzaldehyde is unique due to the presence of both the isopropoxy and methyl groups, which influence its reactivity and solubility. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
2-methyl-5-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)13-11-5-4-9(3)10(6-11)7-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARSRZJKEYCAHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzo[b]thiophene-7-sulfonyl chloride](/img/structure/B3096712.png)


![3-Bromo-7-chloroimidazo[1,2-c]pyrimidine](/img/structure/B3096741.png)





